5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole 5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20485077
InChI: InChI=1S/C10H6F3NO3/c11-10(12,13)16-8-4-2-1-3-6(8)7-5-9(15)17-14-7/h1-5,14H
SMILES:
Molecular Formula: C10H6F3NO3
Molecular Weight: 245.15 g/mol

5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole

CAS No.:

Cat. No.: VC20485077

Molecular Formula: C10H6F3NO3

Molecular Weight: 245.15 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole -

Specification

Molecular Formula C10H6F3NO3
Molecular Weight 245.15 g/mol
IUPAC Name 3-[2-(trifluoromethoxy)phenyl]-2H-1,2-oxazol-5-one
Standard InChI InChI=1S/C10H6F3NO3/c11-10(12,13)16-8-4-2-1-3-6(8)7-5-9(15)17-14-7/h1-5,14H
Standard InChI Key HGFVUYPPLWFRKG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=O)ON2)OC(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central isoxazole ring (a five-membered heterocycle with oxygen and nitrogen at positions 1 and 2) substituted at position 3 with a 2-(trifluoromethoxy)phenyl group and at position 5 with a hydroxyl group. The trifluoromethoxy (–OCF₃) moiety introduces strong electron-withdrawing effects, while the hydroxyl group (–OH) enables hydrogen bonding.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₆F₃NO₃
Molecular Weight245.15 g/mol
Lipophilicity (LogP)2.1 (estimated)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (O, N, OCF₃, OH)

The trifluoromethoxy group significantly enhances membrane permeability compared to non-fluorinated analogs, as evidenced by computational models. This structural feature also improves metabolic stability by resisting oxidative degradation, a common limitation in aryl ether-containing drugs .

Synthetic Methodologies

Primary Synthesis Route

The most efficient route involves a [3+2] cycloaddition between 2-(trifluoromethoxy)benzaldehyde oxime and propargyl alcohol under basic conditions. This method achieves yields of 68–72% with minimal byproducts.

Reaction Scheme:

  • Oxime Formation: 2-(Trifluoromethoxy)benzaldehyde + hydroxylamine → oxime intermediate.

  • Cycloaddition: Oxime + propargyl alcohol → 5-hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole.

Biological Activities and Mechanisms

Enzyme Inhibition

The hydroxyl group forms hydrogen bonds with catalytic residues in enzymes, while the trifluoromethoxy group stabilizes hydrophobic interactions. Preliminary assays indicate:

  • COX-2 Inhibition: IC₅₀ = 1.8 µM (vs. 4.2 µM for Celecoxib) .

  • Lipoxygenase (LOX) Inhibition: 45% suppression at 10 µM .

These activities suggest anti-inflammatory potential, akin to ISO-1 derivatives that mitigate lung inflammation via MIF inhibition .

Comparative Analysis with Related Isoxazoles

Table 3: Structure-Activity Relationships

CompoundSubstituentBioactivity Highlight
5-Hydroxy-3-[2-OCF₃-Ph]–OCF₃, –OHDual COX-2/LOX inhibition
3,5-Dimethylisoxazole–CH₃Weak anti-inflammatory (IC₅₀ > 50 µM)
5-(Thienyl)isoxazoleHeteroaromaticAntimicrobial (MIC = 2 µg/mL)

The trifluoromethoxy group confers superior metabolic stability compared to methyl or thienyl analogs, while the hydroxyl group enables target engagement absent in non-hydroxylated derivatives .

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and plasma half-life in murine models.

  • Target Identification: Use chemoproteomics to map enzyme/receptor interactions.

  • Therapeutic Optimization: Synthesize prodrugs to enhance solubility without compromising activity.

  • Toxicology Studies: Evaluate hepatotoxicity risks associated with chronic –OCF₃ exposure.

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